molecular formula C5H9ClFN3 B11780785 (5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

(5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B11780785
M. Wt: 165.60 g/mol
InChI Key: VTMUFXJDEQCNJY-UHFFFAOYSA-N
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Description

(5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a methanamine group at the 2-position of the imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes or ketones, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Amination: The methanamine group can be introduced through nucleophilic substitution reactions using reagents like methylamine or ammonia.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Thiols, amines, dimethylformamide.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

(5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1H-imidazol-2-yl)methanamine hydrochloride
  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • (5-Chloro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Uniqueness

(5-Fluoro-1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9ClFN3

Molecular Weight

165.60 g/mol

IUPAC Name

(5-fluoro-1-methylimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8FN3.ClH/c1-9-4(6)3-8-5(9)2-7;/h3H,2,7H2,1H3;1H

InChI Key

VTMUFXJDEQCNJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CN)F.Cl

Origin of Product

United States

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